

An In-depth Technical Guide to Trimethoxy(octyl)silane (CAS 3069-40-7)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Trimethoxy(octyl)silane*

Cat. No.: *B1346610*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethoxy(octyl)silane, with the CAS registry number 3069-40-7, is an organosilicon compound that plays a critical role as a silane coupling agent and surface modifier in a multitude of industrial and scientific applications.^{[1][2]} Its unique molecular structure, featuring a non-polar octyl group and three hydrolyzable methoxy groups, allows it to form a molecular bridge between inorganic substrates and organic polymers.^[1] This dual functionality is key to its ability to impart hydrophobicity, improve adhesion, and enhance the mechanical properties of composite materials.^{[1][3][4]} This guide provides a comprehensive overview of its chemical properties, reaction mechanisms, applications, and safety protocols.

Physicochemical and Safety Properties

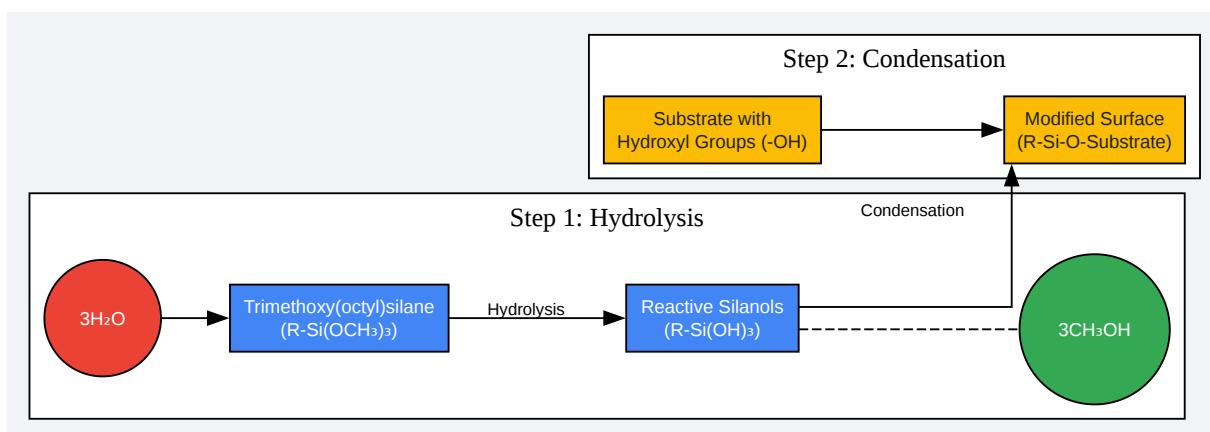
Trimethoxy(octyl)silane is a colorless liquid with a fruity odor.^{[5][6]} Its key properties are summarized in the tables below. Careful handling is required due to its reactivity and potential health hazards.

Physicochemical Data

Property	Value	Source(s)
CAS Number	3069-40-7	[7] [8] [9]
Molecular Formula	C ₁₁ H ₂₆ O ₃ Si	[8] [10]
Molecular Weight	234.41 g/mol	[8] [9]
Appearance	Colorless transparent liquid	[5] [6]
Density	0.907 g/mL at 25 °C	[5] [11]
Boiling Point	225 °C	[3]
Refractive Index	n _{20/D} 1.416 - 1.417	[3]
Flash Point	96.7 °C	[3]
Solubility	Reacts with water; Soluble in organic solvents (e.g., toluene, hexane)	[3]

Safety and Hazard Information

Hazard Information	Precautionary Measures	Source(s)
GHS Classification	Causes skin irritation (H315). Toxic if inhaled (H331).	[11] [12]
Personal Protective Equipment (PPE)	Wear protective gloves, safety goggles, and appropriate clothing. Use only in a well-ventilated area or under a chemical fume hood.	[11] [12] [13]
Handling and Storage	Keep container tightly closed. Store in a cool, dry, and well-ventilated place. Protect from moisture, as it is hydrolytically sensitive.	[1] [5] [13]
First Aid (Skin Contact)	Take off immediately all contaminated clothing. Rinse skin with plenty of water.	[11] [12]
First Aid (Inhalation)	Move victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.	[11] [12]


Core Reaction Mechanisms: Hydrolysis and Condensation

The primary function of **trimethoxy(octyl)silane** as a surface modifier and coupling agent is driven by a two-step reaction mechanism: hydrolysis followed by condensation.[\[14\]](#)

- Hydrolysis: The three methoxy groups (-OCH₃) are highly reactive towards water. In the presence of moisture, they hydrolyze to form reactive silanol groups (Si-OH) and release methanol as a byproduct.[\[6\]](#)[\[14\]](#) The methoxy groups are generally more reactive and hydrolyze faster than ethoxy groups.[\[15\]](#) This initial step is crucial as it generates the functional groups necessary for bonding to surfaces.[\[14\]](#)

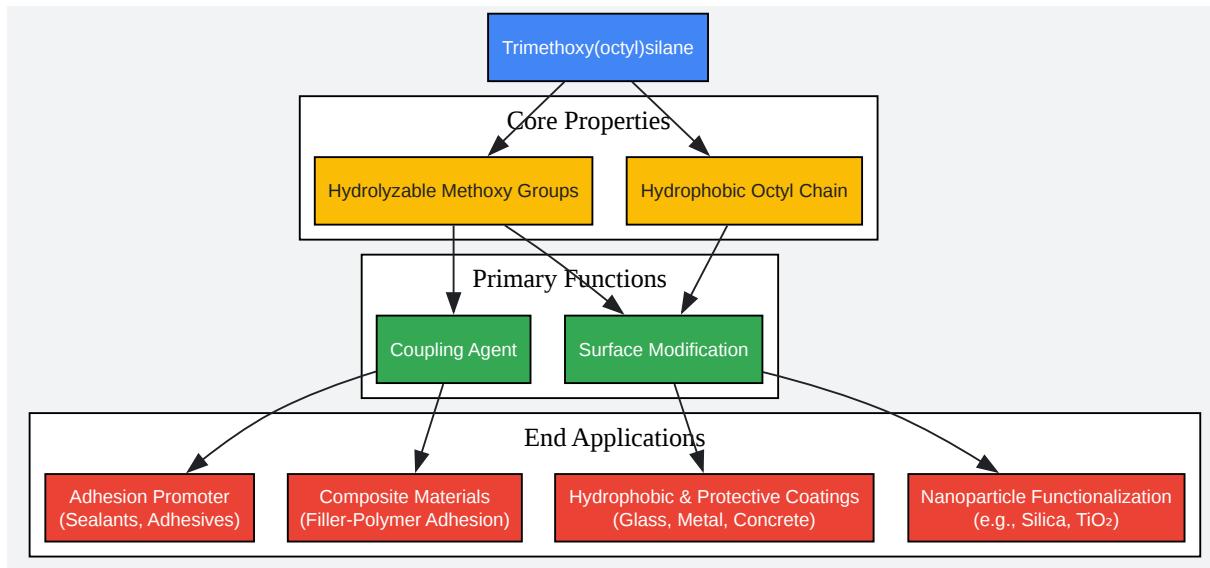
- Condensation: The newly formed silanol groups can then react in two ways:
 - Self-Condensation: They can condense with other silanol groups to form stable siloxane bonds (Si-O-Si), creating a cross-linked polysiloxane network.
 - Surface Condensation: More importantly for surface modification, they can condense with hydroxyl (-OH) groups present on the surface of inorganic substrates (like glass, metals, or silica), forming a durable, covalent Si-O-Substrate bond.[14]

This process effectively grafts the octylsilane molecule onto the substrate, with the hydrophobic octyl chains oriented away from the surface.

[Click to download full resolution via product page](#)

Caption: Hydrolysis of **trimethoxy(octyl)silane** to form silanols, followed by condensation onto a substrate.

Experimental Protocols: A Generalized Approach


While specific experimental parameters depend heavily on the substrate, desired surface coverage, and application, a general protocol for surface modification can be outlined. The sol-gel process, which involves the transition from a colloidal solution (sol) to an integrated network (gel), is a common technique initiated by these hydrolysis and condensation reactions.[14]

Generalized Protocol for Surface Hydrophobization

- Substrate Preparation: Thoroughly clean the substrate (e.g., glass slide, silicon wafer) to ensure the presence of surface hydroxyl groups. This can be achieved by washing with detergents, sonicating in solvents like acetone and isopropanol, and finally treating with an oxygen plasma or piranha solution to maximize surface hydroxylation.
- Silane Solution Preparation: Prepare a dilute solution (typically 1-5% by weight) of **trimethoxy(octyl)silane** in an appropriate solvent. An ethanol/water mixture (e.g., 80/20 w/w) is often used to facilitate controlled hydrolysis.^[16] Acidic conditions (pH 3-4.5) are commonly employed to catalyze hydrolysis while slowing the rate of self-condensation.^[16] ^[17]
- Deposition/Treatment: Immerse the cleaned substrate in the silane solution for a specific duration (ranging from minutes to hours). Alternatively, the solution can be applied by spin-coating, dip-coating, or vapor deposition.
- Curing/Annealing: After treatment, rinse the substrate with a pure solvent (e.g., ethanol) to remove any unreacted silane. Subsequently, cure the substrate by heating (e.g., at 100-120 °C) to promote the final condensation and covalent bond formation, ensuring a durable hydrophobic layer.
- Characterization: Verify the surface modification using techniques such as contact angle goniometry (to measure hydrophobicity), X-ray photoelectron spectroscopy (XPS), or Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the grafted silane layer.

Key Applications

The unique properties of **trimethoxy(octyl)silane** make it a versatile chemical for numerous applications across different fields.^[2]

[Click to download full resolution via product page](#)

Caption: Logical workflow from core properties of **trimethoxy(octyl)silane** to its primary functions and applications.

- Protective and Hydrophobic Coatings: It is widely used to create water-repellent surfaces on glass, metals, ceramics, and concrete.[3][5][14] This hydrophobic layer enhances corrosion resistance and provides a protective barrier against environmental damage.[1][5]
- Nanoparticle Functionalization: In nanotechnology, it is used to modify the surface of nanoparticles (e.g., silica).[4][14] The octyl chains provide a hydrophobic shell, which improves the dispersibility of the nanoparticles in organic solvents and polymer matrices and prevents aggregation.[4][18]
- Coupling Agent in Composites: As a coupling agent, it significantly improves the interfacial adhesion between inorganic fillers (like glass fibers or silica) and organic polymer matrices. [1][4] This results in composite materials with enhanced mechanical properties, such as tensile strength and impact resistance.[1][4]

- Adhesion Promoter: It is used in sealants and adhesives to improve bonding between diverse materials, particularly in the construction and automotive industries.[3][19]
- Drug Development and Biocompatibility: While not a direct therapeutic agent, its ability to modify surfaces is relevant in drug delivery and medical device development. It can be used to functionalize silica nanoparticles for drug delivery systems or to enhance the biocompatibility of medical devices by reducing protein adsorption.[14]

Conclusion

Trimethoxy(octyl)silane (CAS 3069-40-7) is a cornerstone chemical for material science, offering a reliable method to tailor surface properties and enhance material performance. Its efficacy is rooted in the well-understood mechanisms of hydrolysis and condensation. For researchers and professionals in drug development and materials science, a thorough understanding of its properties and reaction chemistry is essential for leveraging its full potential in creating advanced materials, from self-cleaning surfaces to high-performance composites and sophisticated nanotechnology applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. innospk.com [innospk.com]
- 3. silicorex.com [silicorex.com]
- 4. nbinno.com [nbinno.com]
- 5. chinacouplingagents.com [chinacouplingagents.com]
- 6. msds.evonik.com [msds.evonik.com]
- 7. chemscene.com [chemscene.com]
- 8. chemscene.com [chemscene.com]

- 9. scbt.com [scbt.com]
- 10. Trimethoxy(octyl)silane | LGC Standards [lgcstandards.com]
- 11. sigmaaldrich.cn [sigmaaldrich.cn]
- 12. cfmats.com [cfmats.com]
- 13. matrixscientific.com [matrixscientific.com]
- 14. Trimethoxy(octyl)silane | 3069-40-7 | Benchchem [benchchem.com]
- 15. What is the difference in use of methoxysilyl and ethoxysilyl groups in silane coupling agents? | Shin-Etsu Silicone Selection Guide [shinetsusilicone-global.com]
- 16. researchgate.net [researchgate.net]
- 17. WO2004000851A2 - Hydrolysis of silanes and surface treatment with the hydrolysis product - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. chinacouplingagents.com [chinacouplingagents.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Trimethoxy(octyl)silane (CAS 3069-40-7)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346610#trimethoxy-octyl-silane-cas-number-3069-40-7-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com